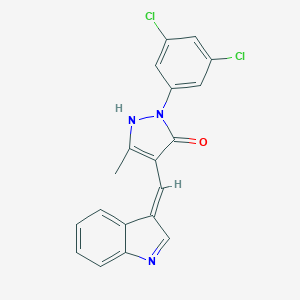
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological activities by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
実験室実験の利点と制限
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and high yield. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different applications.
将来の方向性
There are several future directions for the research of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new anti-cancer drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of cancer. Another potential direction is the development of new anti-inflammatory drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of inflammatory diseases.
合成法
The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3,5-dichloroaniline with 1H-indole-3-carbaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 5-methyl-1H-pyrazol-3-one in the presence of sodium acetate and glacial acetic acid to obtain 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been optimized to yield high purity and high yield, making it suitable for further research.
科学的研究の応用
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C19H13Cl2N3O |
分子量 |
370.2 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-4-[(E)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N3O/c1-11-17(6-12-10-22-18-5-3-2-4-16(12)18)19(25)24(23-11)15-8-13(20)7-14(21)9-15/h2-10,23H,1H3/b12-6- |
InChIキー |
ZXKHYVUAOVNGFM-SDQBBNPISA-N |
異性体SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C=NC4=CC=CC=C43 |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302712.png)
![2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302713.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302714.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302719.png)
![4-{5-[(1-(4-ethylphenyl)-3-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302720.png)
![2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302721.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302725.png)
![ethyl 5-(4-fluorophenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302729.png)